3-(3,4-Dichloroanilino)-1-(4-ethoxyphenyl)-1-propanone
Overview
Description
3-(3,4-Dichloroanilino)-1-(4-ethoxyphenyl)-1-propanone, often referred to as 3,4-DCAP, is an organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of some drugs and has been used to study the mechanisms of action of certain drugs. 3,4-DCAP is an aniline-type compound and is a derivative of propanone.
Scientific Research Applications
Synthetic Applications in Organic Chemistry : The compound is involved in reactions like α-chlorination of aryl ketones, demonstrating its utility in the synthesis of chlorinated organic compounds. Such reactions are fundamental in creating various derivatives for potential use in pharmaceuticals and materials science (Tsuruta, Harada, Nishino, & Kurosawa, 1985).
Chiral Intermediate in Drug Synthesis : This compound acts as a chiral intermediate in the synthesis of antidepressant drugs. The use of specific reductases, such as those from Saccharomyces cerevisiae, demonstrates its role in producing enantiomerically pure substances, a crucial aspect of modern drug synthesis (Choi, Choi, Kim, Uhm, & Kim, 2010).
Study of Crystal Packing and Molecular Interactions : Research into the crystal packing of related molecules, like ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, offers insights into the molecular interactions, such as N⋯π and O⋯π interactions, which are critical for understanding the compound's physical and chemical properties (Zhang, Wu, & Zhang, 2011).
Potential in Developing Cytotoxic Agents : The synthesis and study of derivatives like 1-Aryl-3-phenethylamino-1-propanone hydrochlorides indicate potential applications in developing potent cytotoxic agents, highlighting the compound’s relevance in medicinal chemistry (Mete, Gul, & Kazaz, 2007).
Utilization in Materials Science : The compound and its derivatives find applications in materials science, such as in the creation of polybenzoxazine, a class of polymers with various applications. Studies have explored using phenolic compounds, including those structurally similar to 3-(3,4-Dichloroanilino)-1-(4-ethoxyphenyl)-1-propanone, for enhancing the reactivity of molecules towards benzoxazine ring formation (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Role in Corrosion Inhibition : Compounds structurally related to this compound have been studied for their potential as corrosion inhibitors, particularly in the context of protecting metals like steel in acidic environments. This application is significant in industrial settings (Olasunkanmi & Ebenso, 2019).
properties
IUPAC Name |
3-(3,4-dichloroanilino)-1-(4-ethoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-22-14-6-3-12(4-7-14)17(21)9-10-20-13-5-8-15(18)16(19)11-13/h3-8,11,20H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLAYFJEYWJNNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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